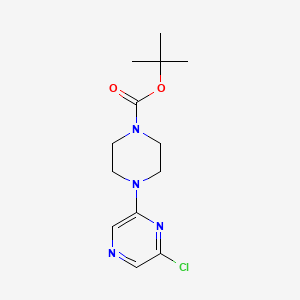

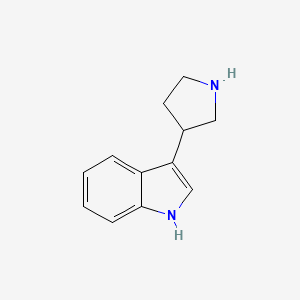

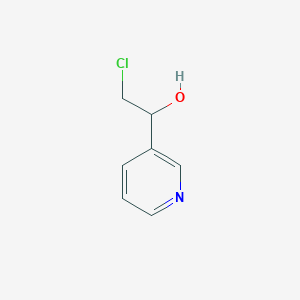

3-(Pyrrolidin-3-yl)-1H-indole

Übersicht

Beschreibung

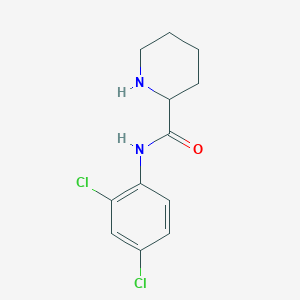

3-(Pyrrolidin-3-yl)-1H-indole, also known as 3-PI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-Amino alkylated indoles, including 3-(pyrrolidin-3-yl)-1H-indole derivatives, have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. They have demonstrated high inhibition efficiency due to their ability to adsorb on steel surfaces, thereby protecting the metal from corrosion. This characteristic is particularly valuable in industrial applications where steel is exposed to corrosive agents (Verma et al., 2016).

Synthesis of Complex Organic Compounds

The compound has been used in the divergent synthesis of complex organic molecules. For example, it plays a role in the synthesis of bis(indolyl)methanes (BIMs) through photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. This process is significant in organic chemistry for creating natural products and potential drug candidates (Silalai & Saeeng, 2023).

Pharmaceutical Applications

Research on 3-(pyrrolidin-3-yl)-1H-indole derivatives has shown potential in pharmaceutical applications. For instance, derivatives of this compound have been explored for their activity as high-affinity human 5-HT(1B/1D) ligands, which could have implications in the treatment of neurological disorders and other health conditions (Egle et al., 2004).

Optoelectronic Properties

The optoelectronic propertiesand charge transfer characteristics of 3-(pyrrolidin-3-yl)-1H-indole derivatives have been studied, suggesting potential applications in organic semiconductor devices. These properties include absorption and emission spectra, hole reorganization energies, and intrinsic mobility, making these compounds suitable for use in multifunctional organic electronic materials (Irfan et al., 2019).

Platelet Activating Factor Antagonists

Indole compounds substituted at the 3-position, including 3-(pyrrolidin-3-yl)-1H-indole, have shown promise as potent antagonists of platelet activating factor (PAF). This is significant in the treatment of PAF-related disorders such as asthma, shock, and acute inflammation (Summers & Albert, 1987).

Antitumor Properties

Compounds derived from 3-(pyrrolidin-3-yl)-1H-indole have been investigated for their antitumor activities. These derivatives have demonstrated potential in inhibiting tumor growth and inducing apoptotic responses in cancer cells, which could be significant in the development of new cancer therapies (Carbone et al., 2013).

Antidepressant Activity

Certain derivatives of 3-(pyrrolidin-3-yl)-1H-indole have been synthesized and shown to exhibit antidepressant activity. These compounds were tested in animal models and demonstrated significant efficacy, suggesting potential use in the development of new antidepressant drugs (Patil & Bari, 2013).

Wirkmechanismus

Target of Action

The primary target of 3-(Pyrrolidin-3-yl)-1H-indole is the Dopamine transporter (DAT) . DAT is a protein that terminates the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals . It plays a crucial role in various diseases such as Attention deficit hyperactivity disorder, Corneal disease, Narcolepsy, Obesity, Parkinsonism, and Bipolar disorder .

Mode of Action

The compound interacts with its targets through the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The influence of steric factors on biological activity is also investigated .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the mes test .

Action Environment

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.

Eigenschaften

IUPAC Name |

3-pyrrolidin-3-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-4,8-9,13-14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHMBCDTVQBATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593499 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-3-yl)-1H-indole | |

CAS RN |

3766-02-7 | |

| Record name | 3-(Pyrrolidin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)